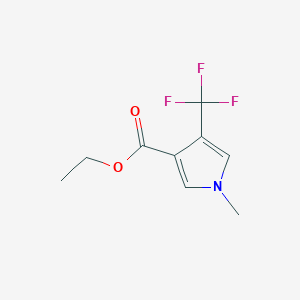

ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-13(2)5-7(6)9(10,11)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLPDQUSSTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, exhibit promising antitumor properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar pyrrole derivatives can effectively target Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrrole derivatives are known for their anti-inflammatory properties. This compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Fungicidal Activity

This compound serves as an important intermediate in the synthesis of novel fungicides. Its structural features allow it to inhibit succinate dehydrogenase in fungal pathogens, leading to reduced ATP production and cell death in various phytopathogenic fungi. This mechanism positions it as a valuable component in agricultural formulations aimed at combating fungal diseases.

Synthesis of Novel Compounds

The compound is utilized as a building block in organic synthesis, particularly for creating other functionalized pyrrole derivatives. The trifluoromethyl group enhances the lipophilicity and stability of the resulting compounds, which can lead to improved biological activity . Multi-step synthesis methods allow for the introduction of various substituents to tailor the compound's properties for specific applications.

Comparative Applications Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Antitumor agents | Induction of apoptosis via Bcl-2 inhibition |

| Anti-inflammatory drugs | Inhibition of inflammatory pathways | |

| Agriculture | Fungicides | Inhibition of succinate dehydrogenase in fungi |

| Synthesis | Building block for novel derivatives | Enhanced lipophilicity and stability |

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Methyl vs. Ethyl Esters

- Methyl 4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylate: Molecular Formula: C₇H₆F₃NO₂ (vs. C₉H₁₀F₃NO₂ for the ethyl analog). Melting Point: Not explicitly reported, but crystallographic studies confirm planar geometry . Applications: Highlighted in anti-inflammatory and antitumor research .

Substituents on the Nitrogen Atom

- Ethyl 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 7): Substituent: Phenyl group at the 1-position (vs. methyl in the target compound). Melting Point: 89–90°C (vs. Synthesis: Achieved via copper-mediated coupling with phenylboronic acid (91% yield) .

Heterocycle Modifications: Pyrrole vs. Pyrazole Analogs

Pyrazole derivatives, though structurally distinct, share functional similarities with pyrroles.

Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 2) :

- Heterocycle: Pyrazole ring (vs. pyrrole).

- Melting Point: 141–142°C .

- Synthesis: Hydrazine hydrate cyclization (60% yield) .

Ethyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 3) :

Functional Group Variations

Benzoyl and Sulfonyl Derivatives

- Ethyl 4-(3-Fluoro-4-(Trifluoromethyl)Benzoyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (Compound 238) :

Sulfonamide Derivatives

- Ethyl 3-Methyl-1-(4-Methylbenzenesulfonyl)-4-(3-(Trifluoromethyl)Benzoyl)-1H-Pyrrole-2-Carboxylate (Compound 239) :

Pharmacological Activity Comparisons

- Antimalarial Pyrrolones :

- (E)-Ethyl 2-methyl-4-oxo-5-[[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-1H-pyrrole-3-carboxylate (Compound 9a):

- HRMS: m/z 391.1267 (MH⁺) .

- Key Feature : The conjugated system and trifluoromethylphenyl group enhance antimalarial activity via hydrophobic interactions .

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Biological Activity

Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS No. 130511-76-1) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pyrrole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

- Antimicrobial Activity : Pyrrole compounds have shown significant antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioavailability .

- Anti-inflammatory Effects : Some studies indicate that pyrrole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes .

- Cytotoxicity : Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Target/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | |

| Anticancer (cell lines) | Various solid tumors | <10 | |

| Anti-inflammatory | Cytokine release | Inhibition noted |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of pyrrole derivatives, including this compound, against several bacterial strains. The compound exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation at low concentrations (<10 µM). The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Q & A

Q. What are common synthetic strategies for ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate?

While direct synthesis data for this compound is limited, analogous pyrrole derivatives are synthesized via:

- Nucleophilic substitution for trifluoromethyl group introduction .

- Esterification using ethyl chloroformate or coupling agents like EDCI/HOBt .

- Protection/deprotection of reactive sites (e.g., tosyl groups for nitrogen protection) . Example: Ethyl 4-benzoyl-pyrrole derivatives are synthesized via Friedel-Crafts acylation (70–89% yield) .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tosyl Protection | Tosyl chloride, DMAP, CH₂Cl₂, 0°C→RT | 89% | |

| Amide Coupling | DMSO, NH₂NH₂·H₂O, 100°C, 2 h | 13–45% |

Q. How is the structural integrity of such pyrrole derivatives validated?

- X-ray crystallography resolves bond lengths/angles (e.g., C–F distances: 1.32–1.35 Å) .

- NMR/LC-MS : ¹H NMR confirms substituent positions (e.g., trifluoromethyl groups show no splitting due to quadrupolar effects) .

- HPLC purity assays ensure ≥95% purity .

Q. What pharmacological activities are reported for analogous trifluoromethyl-pyrrole compounds?

- Anticancer : Cytotoxicity against solid tumor models (IC₅₀: 1–10 µM) .

- Anti-inflammatory : COX-2 inhibition via electron-withdrawing trifluoromethyl groups .

- Antimicrobial : Pyrazole-pyrrole hybrids show Gram-positive bacterial inhibition .

Advanced Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Quantum mechanical calculations (DFT) predict transition states and regioselectivity. For example, trifluoromethyl groups increase electrophilicity at C-4, directing substituents to C-3/C-5 .

- ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce optimization time by 40–60% .

Q. How to address contradictions in spectroscopic data between synthetic batches?

- Variable coupling efficiency : Use standardized catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions) to reduce byproducts .

- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance trifluoromethyl group stability in NMR .

- Case study : Ethyl 4-(difluoromethyl)pyridine derivatives showed 0.3 ppm δ shifts in ¹H NMR due to solvent polarity .

Q. What strategies improve esterification yields in electron-deficient pyrroles?

- Activation : Use HATU or DCC/DMAP for sterically hindered carboxyl groups .

- Microwave-assisted synthesis : Reduces reaction time (2 h → 20 min) and improves yields by 15–20% .

- Low-temperature quenching : Prevents trifluoromethyl hydrolysis (e.g., −78°C with dry ice/acetone) .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Electron-withdrawing effect : Reduces pyrrole ring electron density (HOMO: −7.2 eV vs. −6.5 eV for methyl analogs), enhancing electrophilic substitution at C-2/C-5 .

- Steric effects : Trifluoromethyl groups increase torsional strain (e.g., 10° deviation in dihedral angles) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.